Cas no 1343703-94-5 (2-Amino-4,4-dimethylpentan-1-ol)

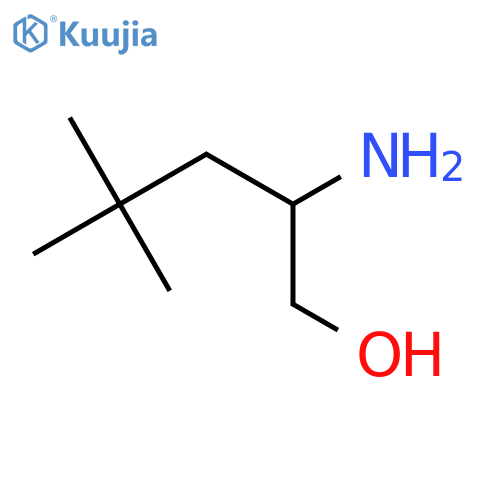

1343703-94-5 structure

商品名:2-Amino-4,4-dimethylpentan-1-ol

2-Amino-4,4-dimethylpentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-4,4-dimethylpentan-1-ol

- 4-Dimethyl-2-Amino-Pentanol

- 2-Amino-4,4-dimethyl-1-pentanol

- Z1480642162

- 2-Amino-4,4-dimethylpentan-1-ol

-

- インチ: 1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3

- InChIKey: OCJXWXGVDQCFJW-UHFFFAOYSA-N

- ほほえんだ: OCC(CC(C)(C)C)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 75.5

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 46.2

2-Amino-4,4-dimethylpentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-114155-0.25g |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 95% | 0.25g |

$389.0 | 2023-10-26 | |

| Enamine | EN300-114155-1.0g |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 95% | 1.0g |

$785.0 | 2023-07-07 | |

| Enamine | EN300-114155-5.0g |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 95% | 5.0g |

$2277.0 | 2023-07-07 | |

| TRC | A610798-10mg |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 10mg |

$ 50.00 | 2022-06-08 | ||

| 1PlusChem | 1P01A22S-250mg |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 95% | 250mg |

$537.00 | 2025-03-04 | |

| A2B Chem LLC | AV48068-5g |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 95% | 5g |

$2432.00 | 2024-04-20 | |

| Enamine | EN300-114155-10g |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 95% | 10g |

$3376.0 | 2023-10-26 | |

| 1PlusChem | 1P01A22S-1g |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 95% | 1g |

$1026.00 | 2025-03-04 | |

| 1PlusChem | 1P01A22S-100mg |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 95% | 100mg |

$381.00 | 2025-03-04 | |

| 1PlusChem | 1P01A22S-50mg |

2-amino-4,4-dimethylpentan-1-ol |

1343703-94-5 | 95% | 50mg |

$273.00 | 2025-03-04 |

2-Amino-4,4-dimethylpentan-1-ol 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1343703-94-5 (2-Amino-4,4-dimethylpentan-1-ol) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量